molecular formula C10H11N3O2 B14861098 Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate

Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate

Cat. No.: B14861098
M. Wt: 205.21 g/mol
InChI Key: YLXOMAWWLGQVAT-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by an imidazole ring fused with a pyridine moiety, which imparts unique chemical and biological properties. Imidazopyridines are known for their diverse pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-diaminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazopyridine core . The reaction conditions often include refluxing in ethanol or methanol, with catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. For instance, it may inhibit certain kinases involved in cell signaling, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound in drug development .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-4-7-9(13-8)12-6(2)11-7/h4-5H,3H2,1-2H3,(H,11,12,13)

InChI Key

YLXOMAWWLGQVAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)NC(=N2)C

Origin of Product

United States

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